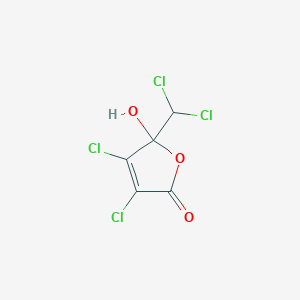

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone typically involves the chlorination of furanone derivatives. One common method includes the reaction of furanone with chlorine gas under controlled conditions to introduce the dichloromethyl and dichloro groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are designed to ensure high yield and purity while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial synthesis .

化学反応の分析

Types of Reactions

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated furanone derivatives.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various chlorinated furanone derivatives, which can have different degrees of chlorination and functionalization depending on the reaction conditions .

科学的研究の応用

Chemical Synthesis

Versatile Reactant

The compound serves as a versatile reactant in organic synthesis due to its unique structural features. The presence of halogen atoms and a hydroxyl group allows for various chemical transformations, making it useful in the synthesis of complex organic molecules. The reactivity of the compound is attributed to its 2(5H)-furanone skeleton, which is common in many biologically active natural products .

Synthetic Routes

The synthesis of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone can be achieved through several methods, including:

- Chlorination of Furan Derivatives : This method involves the reaction of furan with chlorine gas under controlled conditions.

- Esterification : The hydroxyl group can be transformed into various esters through reaction with carboxylic acids or acid chlorides .

Biological Applications

Antimicrobial Properties

Research indicates that compounds within the 2(5H)-furanone family exhibit antimicrobial activity against a range of microorganisms. This makes them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Studies have shown that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Industrial Applications

Pharmaceuticals and Agrochemicals

The compound is utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse derivatives. It plays a crucial role in synthesizing compounds that are effective as insecticides and fungicides .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Escherichia coli | 12 |

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, derivatives were tested on A549 lung cancer cells. The results showed that certain compounds led to an IC50 value of approximately 6.7 µg/mL, indicating promising anticancer activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| C | A549 | 6.7 |

| D | MCF-7 | 14.35 |

作用機序

The mechanism of action of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone involves its reactivity with nucleophilic biomolecules, including proteins and DNA. This reactivity is due to the presence of electrophilic chlorine atoms, which can form covalent bonds with nucleophiles, leading to potential mutagenic effects .

類似化合物との比較

Similar Compounds

3,4-Dichloro-5-(dichloromethylene)-2(5H)-furanone: Similar in structure but with a dichloromethylene group instead of a dichloromethyl group.

1-Methyl-3,4-dichloro-5-(dichloromethyl)pyrazole: A pyrazole derivative with similar chlorination patterns.

Uniqueness

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone is unique due to its specific combination of chlorinated functional groups and its reactivity profile. This makes it particularly useful in applications requiring high reactivity and specificity .

生物活性

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone, commonly referred to as MX, is a compound that has garnered significant attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article synthesizes findings from various studies to provide a comprehensive overview of MX's biological activity, including its mechanisms of action, cytotoxicity in different cell lines, and implications for human health.

Chemical Structure and Synthesis

MX belongs to the family of furanones, characterized by a furan ring with multiple halogen substituents. The synthesis typically involves chlorination processes that yield various halogenated derivatives. The reactivity of the 5-hydroxyl group in furanones plays a crucial role in their biological interactions, influencing both their toxicity and therapeutic potential .

Mutagenicity and Carcinogenicity

MX is known for its genotoxic effects, demonstrating significant mutagenic activity in several assays. Notably, it has shown strong mutagenicity in the Ames test, with contributions to the total mutagenicity of drinking water estimated between 7% to 67% in various studies . The compound is carcinogenic in rodent models, inducing tumors in multiple sites including the thyroid gland and liver. In male and female rats treated with MX, there were statistically significant increases in thyroid gland follicular cell adenomas and carcinomas .

Table 1: Summary of Carcinogenic Effects of MX in Rodent Studies

| Study Reference | Animal Model | Dose (mg/kg) | Observed Tumors | Incidence (%) |

|---|---|---|---|---|

| Komulainen et al. (1997) | Wistar Rats | 0, 0.4, 1.3, 5.0 | Thyroid adenoma/carcinoma | Up to 90% |

| Nishikawa et al. (1999) | Male Rats | 30 ppm | Liver cholangioma | 13% |

| IARC (2004) | Female Rats | Multiple doses | Mammary gland tumors | Significant |

Cytotoxicity Studies

Research indicates that MX exhibits varying degrees of cytotoxicity across different cell lines. For instance, it has shown moderate cytotoxic activity against BEAS-2B cells (human bronchial epithelium), with an IC50 value of approximately 45 µM . Additionally, derivatives of MX have been tested for their antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), demonstrating selective toxicity with lower IC50 values .

Table 2: Cytotoxic Effects of MX Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MX | BEAS-2B | 45 | Induction of apoptosis |

| 5-Alkoxy-MX | A549 | 6.7 | G2 phase cell cycle arrest |

| Silyl ethers | HCT116 | <10 | Downregulation of survivin |

The mechanisms through which MX exerts its biological effects are multifaceted:

- DNA Damage : MX induces DNA damage through adduction and misrepair mechanisms, leading to mutations that can initiate carcinogenesis .

- Cell Cycle Disruption : Certain derivatives cause G2 phase arrest in cancer cells, which is crucial for their antiproliferative activity.

- Apoptosis Induction : The activation of caspases and downregulation of anti-apoptotic proteins like survivin have been implicated in the apoptotic pathways activated by MX derivatives .

Case Studies

A notable case study involved the administration of MX to BALB/c mice to assess its initiating and promoting activities in carcinogenesis. Results indicated that while MX showed positive responses for initiation and promotion in vitro, it did not induce tumor formation in vivo within the timeframe studied . This highlights the complexity of translating results from laboratory settings to potential clinical implications.

特性

IUPAC Name |

3,4-dichloro-5-(dichloromethyl)-5-hydroxyfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4O3/c6-1-2(7)5(11,4(8)9)12-3(1)10/h4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPLNGYYNXUCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(OC1=O)(C(Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910619 | |

| Record name | 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108082-06-0 | |

| Record name | 2(5H)-Furanone, 3,4-dichloro-5-(dichloromethyl)-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108082060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。